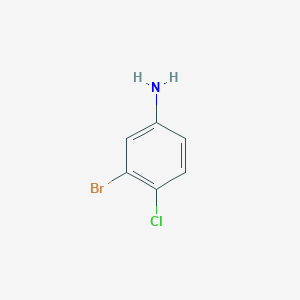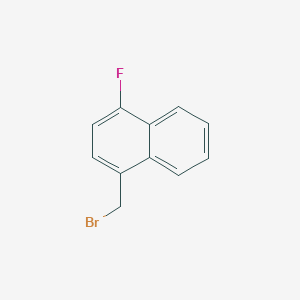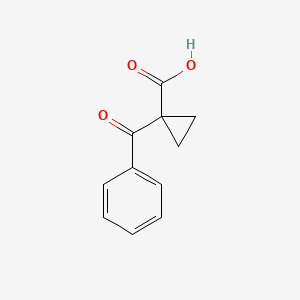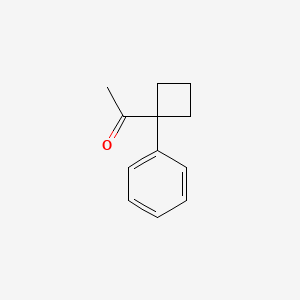
3-Bromo-4-chloroaniline
Übersicht
Beschreibung
3-Bromo-4-chloroaniline (3-BCA) is an aromatic amine compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid that is soluble in water and alcohols. 3-BCA is a useful intermediate in organic synthesis and has been used for a range of applications, such as chemical synthesis, pharmaceutical research, and drug development.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Compound Formation
3-Bromo-4-chloroaniline is involved in the synthesis of various complex chemical compounds. For example, its reactions with copper bromide (CuBr2) in hydrobromic acid (HBr) solution lead to the formation of brominated anilinium cations, contributing to the development of novel copper(I) bromide lattices through in-situ redox processes (Willett, 2001). Additionally, its derivatives have been synthesized and characterized, such as a Schiff base derived from 3-bromo-5-chlorosalicylaldehyde, indicating its role in forming complex organic structures (Zhao Fei-wen, 2009).
Electrochemical Studies
In electrochemical studies, derivatives of this compound, like 4-bromoaniline, are investigated for their oxidation properties in acetonitrile solution. This research helps in understanding the electrochemical behavior of halogenated anilines, which is crucial for applications in electronic materials and electrochemical sensors (Kádár et al., 2001).
Environmental Impact and Bioremediation
This compound and its derivatives are significant in environmental science, particularly concerning pollution and bioremediation. For instance, the biodegradation of chloroanilines, including compounds related to this compound, has been studied to understand their impact on aquatic and terrestrial environments and to develop bioremediation strategies for contaminated sites (Vangnai & Petchkroh, 2007).
Applications in Coordination Chemistry
This compound is also relevant in coordination chemistry, as seen in studies involving onium hexacyanoferrates(II) with halogenated anilines. These studies provide insights into the formation of complexes and their thermal stability, which is essential for developing new materials and catalysts (Voznyak et al., 2006).
Photoreduction Studies
The compound plays a role in photoreduction studies, such asthe investigation of the photoreduction of 4-bromonitrobenzene, a related compound, in aqueous solutions. Understanding the behavior of these compounds under light can have implications for photochemical synthesis and environmental photodegradation processes (Wubbels et al., 1988).
Bioaugmentation in Wastewater Treatment
In the context of wastewater treatment, studies have explored the use of bioaugmentation as a tool to protect microbial communities in bioreactors against shocks from compounds like 3-chloroaniline, which is structurally similar to this compound. This research is crucial for improving wastewater treatment processes, particularly in handling toxic shocks from chlorinated organic contaminants (Boon et al., 2003).
Catalysis and Organic Synthesis
Research on the palladium-catalyzed indolization of bromo- or chloroanilines, including derivatives of this compound, has led to new approaches in the synthesis of indole compounds. These findings are significant for developing new synthetic methods in organic chemistry (Shen et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
3-Bromo-4-chloroaniline is a chemical compound used in various applications, including as an intermediate in pharmaceutical synthesis . .
Mode of Action
As an aniline derivative, it may interact with biological targets through hydrogen bonding or other non-covalent interactions
Result of Action
As an aniline derivative, it may have various effects depending on its specific targets and mode of action .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially influence its action .
Eigenschaften
IUPAC Name |
3-bromo-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZODFVCIDBDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511296 | |
| Record name | 3-Bromo-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-54-1 | |
| Record name | 3-Bromo-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-chloroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3Ar,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1338000.png)









